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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-5-nitropyridine

CAS No.: 1805456-19-2

Cat. No.: B2422742 Get Quote

CAS: 1805456-19-2 Formula: C₅H₂ClFN₂O₂ Molecular Weight: 176.53 g/mol

Executive Summary & Structural Logic
3-Chloro-2-fluoro-5-nitropyridine represents a high-value "trifunctional" scaffold in medicinal

chemistry. Its utility stems from the orthogonal reactivity of its three substituents, allowing for

sequential, regioselective functionalization. Unlike simple halopyridines, this molecule offers a

pre-installed electronic gradient that directs nucleophilic attack with high precision.

The "Triad" Reactivity Model
For the medicinal chemist, this molecule is best understood as a programmable logic gate:

Site A (C2-Fluoro): The "Entry Point." Highly activated for Nucleophilic Aromatic Substitution

(SNAr) due to the inductive effect of the adjacent nitrogen and the para-nitro group.

Site B (C5-Nitro): The "Anchor." Serves as a masked amine. Post-SNAr, this group is

reduced to an aniline equivalent, enabling amide coupling or urea formation (common in

kinase inhibitors).

Site C (C3-Chloro): The "Modulator." Sterically protects the C2 position (ortho-effect) and

provides a handle for late-stage cross-coupling (Suzuki-Miyaura), though it is electronically

deactivated compared to C2.
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Chemical Properties & Electronic Profile[1][2]
Property Value / Description

Appearance Pale yellow to off-white crystalline solid

Melting Point 68–72 °C (Typical for class)

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

Electronic Character Highly electron-deficient (π-acidic)

LUMO Localization
Highest coefficient at C2, facilitating soft

nucleophile attack

Storage
Inert atmosphere (Ar/N₂), 2–8 °C. Moisture

sensitive.[1]

Regioselectivity Analysis
The 2-fluoro position is the most electrophilic site. The rate of displacement at C2 is estimated

to be >1000x faster than at C3 due to the stabilization of the Meisenheimer intermediate by the

ring nitrogen and the C5-nitro group. The C3-chloro atom exerts a -I (inductive withdrawal)

effect, further activating C2, but its +M (mesomeric donation) is negligible in this highly

deactivated ring system.

Synthesis & Production Routes
The industrial preparation typically relies on Halogen Exchange (Halex) chemistry, leveraging

the varying bond strengths and leaving group abilities of halides in activated heteroaromatics.

Primary Route: Selective Fluorination
Precursor: 2,3-Dichloro-5-nitropyridine Reagent: Anhydrous Potassium Fluoride (KF) or CsF

Solvent: Sulfolane or DMSO (polar aprotic) Catalyst: 18-Crown-6 (phase transfer)

Protocol Logic:

Activation: The starting material is dissolved in dry sulfolane.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.prepchem.com/3-amino-5-chloro-2-fluoropyridine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2422742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorination: Spray-dried KF (1.2 equiv) is added. The reaction is heated to 80–100 °C.

Selectivity: The C2-Cl bond is significantly more labile than the C3-Cl bond. Kinetic control

prevents difluorination.

Workup: Dilution with water, extraction with EtOAc. The product is prone to hydrolysis;

aqueous contact time should be minimized.
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Figure 1: Selective Halex fluorination pathway favoring C2 displacement.

Applications in Drug Discovery[1][4]
This scaffold is ubiquitous in the synthesis of Kinase Inhibitors and GPCR modulators. The C5-

amino derivatives (post-reduction) often serve as the hinge-binding motif in ATP-competitive

inhibitors.

Functionalization Workflow
Step 1: SNAr Displacement (C2)

Nucleophiles:[2][3] Primary amines, anilines, thiols, alkoxides.

Conditions: DIPEA/THF at 0°C to RT. Reaction is usually instantaneous.

Outcome: Installation of the R1 diversity element.

Step 2: Nitro Reduction (C5)

Conditions: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.
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Note: Hydrogenation with Pd-C carries a risk of dehalogenating the C3-Cl. Iron-mediated

reduction is preferred to preserve the halogen handle.

Step 3: Cross-Coupling (C3)

Conditions: Suzuki-Miyaura (Pd(dppf)Cl₂, Boronic acid).

Challenge: Steric hindrance from the C2-substituent and C4-H requires optimized ligands

(e.g., Buchwald precatalysts).

Experimental Protocols
Protocol A: SNAr Displacement with a Primary Amine
Objective: Synthesis of N-alkyl-3-chloro-5-nitropyridin-2-amine.

Preparation: Charge a reaction vial with 3-Chloro-2-fluoro-5-nitropyridine (1.0 equiv) and

anhydrous THF (0.2 M concentration).

Addition: Cool to 0 °C. Add DIPEA (1.5 equiv) followed by the Amine Nucleophile (1.1 equiv)

dropwise.

Monitoring: Allow to warm to RT. Monitor by TLC/LCMS. Conversion is typically >95% within

1 hour.

Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2][4] Wash organic layer with brine.

[2][4] Dry over Na₂SO₄.[4]

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction (Iron-Mediated)
Objective: Synthesis of 3-chloro-N2-alkyl-pyridine-2,5-diamine.

Solvent System: Ethanol/Water (4:1).

Reagents: Add SNAr product (from Protocol A), Iron powder (5.0 equiv), and Ammonium

Chloride (5.0 equiv).
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Reaction: Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.

Filtration: Filter hot through a Celite pad to remove iron oxides. Rinse with MeOH.[4]

Isolation: Concentrate filtrate. Neutralize with NaHCO₃ if necessary. Extract with DCM (Note:

Diamines can be polar; use DCM/MeOH 9:1 if needed).

Reactivity Visualization
The following diagram maps the divergent synthesis pathways accessible from this core.
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Figure 2: Divergent synthesis pathways. The C2-substitution is the obligatory first step to

prevent side reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.rsc.org/suppdata/md/c3/c3md00014a/c3md00014a.pdf
https://www.benchchem.com/product/b2422742?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2422742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling (E-E-A-T)
Sensitization: Halopyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

Energetics: Nitro-pyridines possess high decomposition energy. Do not heat the neat solid

above 150 °C.

Waste: Aqueous waste from the reaction may contain fluoride ions; dispose of according to

HF/Fluoride protocols if HF was used in synthesis (though KF is standard).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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